![molecular formula C18H17FN2O B4756108 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol](/img/structure/B4756108.png)
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Overview
Description
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as FPEP and is structurally similar to other pyrazol compounds that have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of FPEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. Studies have suggested that FPEP may inhibit the activity of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects:
FPEP has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that FPEP can reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. Additionally, FPEP has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
FPEP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, one limitation of FPEP is that its exact mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on FPEP. One area of interest is the development of FPEP-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FPEP and to investigate its potential use in other areas of medicine.
Scientific Research Applications
FPEP has been found to exhibit various biological activities that make it a potential candidate for use in the development of new drugs. Studies have shown that FPEP has anti-inflammatory, antioxidant, and antitumor properties. Additionally, FPEP has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUNZWXCQCRXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.